Z-Arg-OH.HCl
Overview
Description
Z-Arg-OH.HCl, also known as N(alpha)-Z-L-arginine hydrochloride, is a derivative of the amino acid arginine. It is primarily used in biochemical research and drug synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine, which helps in preventing unwanted side reactions during chemical synthesis .
Scientific Research Applications
Z-Arg-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the synthesis of pharmaceutical compounds and prodrugs.
Industry: Applied in the production of specialized chemicals and reagents .
Mechanism of Action
Safety and Hazards
Cbz-L-arginine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with the container kept tightly closed .
Future Directions
Cbz-L-arginine hydrochloride has potential applications in the pharmaceutical industry. For instance, it can be used in the synthesis of novel arginine vasopressin prodrugs . Additionally, the structure-activity relationships established for this compound may open perspectives for the design of effective biodegradable antimicrobial materials that can overcome emerging resistance .
Biochemical Analysis
Biochemical Properties
Z-Arg-OH.HCl is utilized in multiple biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific cellular effects of Z-Arg-OH
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The detailed molecular mechanism of Z-Arg-OH
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors The specific metabolic pathways that Z-Arg-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-OH.HCl typically involves the protection of the amino group of L-arginine using benzyl chloroformate (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, resulting in the formation of the Cbz-protected arginine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group in arginine can be oxidized under specific conditions.
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.
Substitution: Acid chlorides or anhydrides are used for acylation reactions.
Major Products
Oxidation: Oxidized derivatives of arginine.
Reduction: Deprotected arginine.
Substitution: Various amide derivatives.
Comparison with Similar Compounds
Z-Arg-OH.HCl can be compared with other protected amino acids, such as:
Cbz-L-lysine hydrochloride: Similar protecting group but different amino acid.
Fmoc-L-arginine hydrochloride: Uses a different protecting group (fluorenylmethyloxycarbonyl).
Boc-L-arginine hydrochloride: Uses tert-butyloxycarbonyl as the protecting group.
The uniqueness of this compound lies in its specific protecting group, which offers stability under various reaction conditions and can be easily removed through catalytic hydrogenation .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56672-63-0 | |
Record name | NSC88473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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